molecular formula C22H16N6O2S B13852950 N-(2-Quinoxaline)-sulfaquinoxalin

N-(2-Quinoxaline)-sulfaquinoxalin

Cat. No.: B13852950
M. Wt: 428.5 g/mol
InChI Key: SSJSJQLWQYBAKY-UHFFFAOYSA-N
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Description

N-(2-Quinoxaline)-sulfaquinoxalin (CAS: 59-40-5), also known as sulfaquinoxaline, is a sulfonamide-class compound with the molecular formula C₁₄H₁₂N₄O₂S and a molecular weight of 300.34 g/mol . It is widely used in veterinary medicine as an antimicrobial agent, particularly for treating coccidiosis in poultry . Its structure comprises a quinoxaline moiety linked to a sulfanilamide group, enabling competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Despite its efficacy, studies highlight dose-dependent toxicity in broiler chickens, including weight loss, organ hemorrhage, and hypoprothrombinemia due to vitamin K antagonism .

Properties

Molecular Formula

C22H16N6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-quinoxalin-2-yl-4-(quinoxalin-2-ylamino)benzenesulfonamide

InChI

InChI=1S/C22H16N6O2S/c29-31(30,28-22-14-24-18-6-2-4-8-20(18)27-22)16-11-9-15(10-12-16)25-21-13-23-17-5-1-3-7-19(17)26-21/h1-14H,(H,25,26)(H,27,28)

InChI Key

SSJSJQLWQYBAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Preparation Methods

Process Overview

The classical and improved method involves the reaction of 2-chloroquinoxaline with sulfanilamide in the presence of a granular acid-binding agent and a high boiling solvent. The reaction is conducted at elevated temperatures (~175°C) with continuous stirring and reflux to remove water formed during the reaction, ensuring a fluid reaction mass and uniform heating.

Detailed Reaction Conditions (From US Patent US2675379A)

Reagents Conditions Notes
2-Chloroquinoxaline 175°C, reflux Reacted with sulfanilamide
Sulfanilamide Solid Reactant
Granular potassium carbonate 12-40 mesh size Acid-binding agent
Diatomaceous earth Added to reaction mixture Improves reaction fluidity and heat transfer
High boiling solvent Secondary butylbenzene or similar Solvent for reaction
Reaction time ~5 hours at reflux temperature Water of reaction distilled off continuously

Procedure Summary:

  • Mix 2-chloroquinoxaline, sulfanilamide, granular potassium carbonate, diatomaceous earth, and high boiling solvent.
  • Heat to about 175°C while stirring and refluxing.
  • Water formed during the reaction is distilled off with the solvent and discarded.
  • After reaction completion, cool the mixture and add hot water.
  • Filter and separate layers; treat aqueous layer with sodium sulfide to remove solvent traces.
  • Adjust pH with sulfuric acid to precipitate sulfaquinoxaline.
  • Filter and dry the product.

This method yields sulfaquinoxaline in enhanced yield and excellent quality, suitable for commercial production.

Preparation of N-(2-Quinoxaline)-Sulfaquinoxaline Derivatives

While sulfaquinoxaline is commercially available or prepared as above, its functionalization to N-(2-Quinoxaline)-sulfaquinoxaline or related derivatives involves further synthetic steps.

Synthesis via Isothiocyanate Intermediates

A reported method for preparing quinoxaline sulfonamide derivatives involves the formation of 4-isothiocyanato-N-quinoxaline-2-yl-benzenesulfonamide as an intermediate. This intermediate is synthesized by reacting sulfaquinoxaline with thiophosgene in aqueous medium, followed by further reaction with amines or heterocyclic amines to yield various thioureido derivatives.

Step Reagents/Conditions Product/Notes
Sulfaquinoxaline + Thiophosgene Stir in water for 1 hour until color change and precipitate formation 4-Isothiocyanato-N-quinoxaline-2-yl-benzenesulfonamide
Intermediate + 2-Aminopyridine Reflux in DMF with triethylamine for 5 hours 4-(3-Pyridin-2-yl-thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide and analogs

Research Findings and Data Analysis

Spectral and Analytical Data of Synthesized Compounds

From the synthesis involving isothiocyanate intermediates, spectral data confirm the successful formation of quinoxaline sulfonamide derivatives:

Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Elemental Analysis (Calculated vs Found %)
Compound 2 (Isothiocyanate) C21H16ClN5O2S2 135–136 3436, 3358, 3246 (NH), 1232 (C=S) C: 53.67 / 53.33; H: 3.43 / 3.25; N: 14.90 / 14.67
Compound 3 (Thioureido derivative) C24H21N5O4S2 248–249 1316, 1148 (SO2), 1232 (C=S) C: 56.79 / 57.10; H: 4.17 / 4.46; N: 13.80 / 13.95

These data confirm the structural integrity and purity of the synthesized compounds.

Biological and Structural Studies

  • Novel quinoxaline sulfonamide derivatives exhibit significant antibacterial, antiviral, and antifungal activities.
  • Molecular docking and biological screening identify key pharmacophoric features, such as sulfonohydrazide moieties, contributing to enzyme inhibition (e.g., sPLA2 and α-glucosidase), relevant for diabetes treatment.
  • Coordination complexes of sulfaquinoxaline with metals like cobalt (Co(II)) have been synthesized and structurally characterized by X-ray diffraction, showing octahedral geometry and potential biological applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes Reference
Sulfaquinoxaline synthesis 2-Chloroquinoxaline + sulfanilamide, K2CO3, diatomaceous earth, high boiling solvent, 175°C, reflux Enhanced yield sulfaquinoxaline
Isothiocyanate intermediate formation Sulfaquinoxaline + thiophosgene, aqueous medium, 1 h stirring 4-Isothiocyanato-N-quinoxaline-2-yl-benzenesulfonamide
Thioureido derivative synthesis Intermediate + 2-aminopyridine, DMF, triethylamine, reflux 5 h Functionalized quinoxaline sulfonamide derivatives
Sulfonohydrazide derivative synthesis Quinoxaline hydrazide + substituted benzene sulfonyl chloride, pH 8-10, water/THF, room temp, 6-10 h Benzenesulfonohydrazide derivatives
Metal complex formation Sulfaquinoxaline + Co(II) + 2,2'-bipyrimidine, characterized by X-ray Cobalt ternary complex with potential bioactivity

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinoxaline)-sulfaquinoxalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high reaction efficiency .

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-Quinoxaline)-sulfaquinoxalin has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Parameter Sulfaquinoxaline Chloroquinoxaline Sulfonamide Sulphonamido-quinoxaline Hybrid Compounds
Molecular Formula C₁₄H₁₂N₄O₂S C₁₄H₁₁ClN₄O₂S Variable C₁₄H₁₀N₆O₂S (example)
Molecular Weight 300.34 g/mol 334.03 g/mol 280–350 g/mol 320–400 g/mol
Primary Use Antimicrobial Anticancer Anticancer Anticancer
Key Target DHPS enzyme Tyrosine kinases DNA replication Carbonic anhydrase IX
Therapeutic Advantage Broad-spectrum activity Anti-angiogenic High cytotoxicity Targeted delivery

Research Findings and Future Perspectives

In contrast, structural analogs like chloroquinoxaline sulfonamide and hybrid derivatives offer promising anticancer applications with mechanistic diversity . Future research should focus on:

Toxicity Mitigation: Developing sulfaquinoxaline analogs with reduced vitamin K antagonism.

Hybrid Optimization: Enhancing the bioavailability and selectivity of quinoxaline-triazole hybrids.

Clinical Translation: Expanding preclinical studies on chloroquinoxaline sulfonamide to validate safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Quinoxaline)-sulfaquinoxalin, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via condensation reactions between sulfonamide derivatives and quinoxaline precursors. For example, glyoxylic acid and o-phenylenediamine are commonly used to form the quinoxaline core, followed by sulfonylation . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or ethanol), and pH (neutral to slightly acidic) critically affect yield (typically 65–85%) and purity (>95% by HPLC). Impurities like unreacted sulfonamide or dimerized quinoxaline derivatives require column chromatography or recrystallization for removal .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • HPLC-MS : Used to confirm molecular weight (MW: 300.34 g/mol) and detect impurities (e.g., sulfaquinoxaline sodium salt at MW 322.32) .
  • NMR : 1^1H NMR signals include aromatic protons (δ 7.2–8.5 ppm for quinoxaline and sulfonamide groups) and NH2_2 protons (δ 5.8–6.2 ppm). 13^{13}C NMR shows carbonyl carbons (δ 165–170 ppm) .
  • FTIR : Key peaks include S=O stretches (1150–1250 cm1^{-1}) and N-H bends (1500–1600 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Discrepancies often arise from assay conditions:

  • In vitro vs. in vivo models : Lower efficacy in mammalian cells (IC50_{50} > 50 µM) compared to bacterial models (MIC < 10 µM) may reflect metabolic instability or transporter-mediated efflux .
  • Dose dependency : Cytotoxicity at high concentrations (>100 µM) in cancer cell lines (e.g., HepG2) may mask antimicrobial specificity .
    • Methodological mitigation : Use isogenic bacterial strains or CRISPR-edited mammalian cells to isolate target pathways .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Sodium salts (e.g., sulfaquinoxaline sodium) improve aqueous solubility (up to 25 mg/mL vs. 2 mg/mL for free acid) but may alter pharmacokinetics .
  • Nanoformulation : Liposomal encapsulation increases plasma half-life from 2–4 hours to 8–12 hours in rodent models .
  • Prodrug design : Esterification of sulfonamide groups enhances intestinal absorption (e.g., acetylated derivatives) .

Q. How do structural modifications of the quinoxaline core influence structure-activity relationships (SAR) in antiproliferative studies?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., -NO2_2 at position 3) enhance DNA intercalation but reduce solubility.
  • Hydrophilic groups (e.g., -OH at position 2) improve bioavailability but decrease membrane permeability .
    • Hybrid molecules : Conjugation with triazole or sulfonamide moieties (e.g., 1,2,4-triazole-sulfonamide hybrids) boosts activity against EGFR kinases (IC50_{50} < 1 µM) .

Q. What methodologies validate the compound’s stability under varying environmental conditions (pH, light, temperature)?

  • Forced degradation studies :

  • Acidic/alkaline hydrolysis : Monitor degradation via HPLC at pH 1–13; sulfonamide cleavage dominates at pH > 10 .
  • Photolysis : UV exposure (254 nm) generates quinoxaline-N-oxide byproducts, requiring amber glass storage .
    • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C correlates with loss of sulfonamide groups .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

  • Quality control (QC) metrics :

  • Purity thresholds: ≥98% by HPLC for biological assays .
  • Standardize reaction monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
    • Statistical tools : Multivariate analysis (e.g., PCA) identifies critical process parameters (e.g., stirring rate, reagent stoichiometry) affecting variability .

Q. What computational tools are effective for predicting the compound’s drug-likeness and off-target interactions?

  • ADMET prediction : SwissADME or PreADMET tools assess logP (2.5–3.5), CNS permeability, and cytochrome P450 inhibition .
  • Molecular docking : AutoDock Vina or Glide models interactions with bacterial dihydropteroate synthase (docking score < −8 kcal/mol correlates with MIC < 10 µg/mL) .

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